molecular formula C10H9F2NO B2464173 N-cyclopropyl-2,6-difluorobenzamide CAS No. 401589-87-5

N-cyclopropyl-2,6-difluorobenzamide

Cat. No.: B2464173
CAS No.: 401589-87-5
M. Wt: 197.185
InChI Key: PSWUVIXRLZBCCP-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2,6-difluorobenzamide is a chemical compound with the molecular formula C10H9F2NO. This compound features the 2,6-difluorobenzamide motif, which is of significant interest in medicinal chemistry and antibacterial research. Conformational analysis reveals that the presence of fluorine atoms at the 2 and 6 positions of the benzamide ring induces a non-planar conformation between the carboxamide group and the aromatic ring. This specific conformation is crucial for its activity as an allosteric inhibitor of the bacterial cell division protein FtsZ, a target for developing new antibiotics. Molecular docking studies show that the 2,6-difluorobenzamide motif facilitates strong hydrophobic interactions with key residues (e.g., Val203, Val297, and Asn263) in the allosteric binding pocket of FtsZ, while the carboxamide group forms critical hydrogen bonds with Val207, Leu209, and Asn263. The cyclopropyl substituent on the amide nitrogen can contribute to the molecule's metabolic stability and influence its physicochemical properties. Beyond its established role in FtsZ inhibition, derivatives of 2,6-difluorobenzamide are also being investigated in other research areas, including as inhibitors of store-operated calcium (SOC) channels for oncological studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclopropyl-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c11-7-2-1-3-8(12)9(7)10(14)13-6-4-5-6/h1-3,6H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWUVIXRLZBCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzonitrile with cyclopropylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions. The use of recombinant nitrile hydratases has also been explored for the efficient conversion of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2,6-difluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions include various substituted benzamides, cyclopropyl derivatives, and difluorinated aromatic compounds.

Scientific Research Applications

N-cyclopropyl-2,6-difluorobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Employed in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound’s difluoroaromatic ring interacts with key residues in target proteins, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural Analogues

The structural uniqueness of N-cyclopropyl-2,6-difluorobenzamide lies in its cyclopropyl-amide group. Key analogues include:

Compound Name Substituents on Amide Nitrogen Molecular Weight (g/mol) Key Applications
This compound Cyclopropyl ~253.25* Antibacterial research
N-Benzyl-N-tert-butyl-2,6-difluorobenzamide Benzyl + tert-butyl 303.35 Chemical synthesis studies
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) 4-chlorophenyl ~310.69 Pesticide (insect growth regulator)
O-arylalkyl-2,6-difluorobenzamide derivatives Varied O-arylalkyl chains 280–400 FtsZ inhibitors (antibacterial)

*Calculated based on molecular formula C₁₀H₈F₂N₂O.

Key Structural Insights :

  • Fluorination : All listed compounds retain the 2,6-difluoro motif, which enhances binding interactions in biological targets (e.g., bacterial FtsZ proteins) .
  • Amide Substituents : The cyclopropyl group in this compound offers a balance between steric bulk and metabolic stability compared to bulkier groups (e.g., tert-butyl in ) or aromatic substituents (e.g., 4-chlorophenyl in diflubenzuron).
Physicochemical Properties
  • Fluorination at the 2,6-positions increases resistance to oxidative degradation, a common feature across all analogues .

Q & A

Q. What are the recommended synthetic routes for N-cyclopropyl-2,6-difluorobenzamide?

A multi-step approach is typically employed:

  • Start with 2,6-difluorobenzonitrile, which undergoes hydrolysis to form 2,6-difluorobenzamide (via NaOH/H₂O₂ under controlled pH and temperature) .
  • Introduce the cyclopropyl group via amidation using cyclopropylamine under coupling agents (e.g., EDC/HOBt) or catalytic methods .
  • Purification via column chromatography or recrystallization ensures high purity (>99%). Monitor reaction progress using TLC or HPLC.

Q. Which crystallographic methods are suitable for structural determination of this compound?

Single-crystal X-ray diffraction (SC-XRD) using the SHELX system (e.g., SHELXS for solution, SHELXL for refinement) is standard. Key steps:

  • Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
  • Use of direct methods for phase determination and iterative refinement to resolve atomic positions .
  • Validate the final structure with R-factor and residual density analysis.

Q. What in vitro assays are appropriate for initial bioactivity screening?

  • Antibacterial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .
  • Enzyme inhibition : Fluorescence-based assays targeting bacterial cell division protein FtsZ .
  • Cytotoxicity : MTT assays on mammalian cell lines to assess selectivity.

Q. How is this compound characterized using spectroscopic techniques?

  • NMR : ¹⁹F NMR identifies fluorine environments (δ ~ -110 to -120 ppm for aromatic F), while ¹H NMR confirms cyclopropyl protons (δ 0.5–1.5 ppm) .
  • IR : Stretching frequencies for amide (C=O ~1650 cm⁻¹) and C-F (1200–1100 cm⁻¹) .
  • MS : High-resolution ESI-MS for molecular ion validation.

Advanced Research Questions

Q. How can synthesis be optimized to minimize side reactions (e.g., cyclopropyl ring opening)?

  • Catalyst selection : Use Pd-based catalysts (e.g., Pd(OAc)₂) for selective amidation without ring degradation .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and reduce hydrolysis .
  • Reaction monitoring : In situ IR or Raman spectroscopy tracks intermediate formation and adjusts conditions dynamically .

Q. How to resolve discrepancies in crystallographic data for derivatives (e.g., disordered fluorine atoms)?

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
  • Complementary techniques : Pair SC-XRD with solid-state NMR (¹⁹F MAS-NMR) to validate fluorine positions .
  • DFT calculations : Optimize geometry computationally and compare with experimental bond lengths/angles .

Q. What strategies enhance bioactivity in SAR studies of this compound analogs?

  • Substituent modification : Replace fluorine with electron-withdrawing groups (e.g., -CF₃) to improve membrane permeability .
  • Scaffold hybridization : Fuse with oxazole or pyridine moieties to target bacterial FtsZ allosteric sites .
  • Computational docking : Use AutoDock Vina to predict binding affinities and guide synthesis .

Q. How to study reaction mechanisms involving this compound in Pd-catalyzed C–H activation?

  • In situ spectroscopy : ATR-FTIR monitors ligand exchange (e.g., Pd-peroxo to Pd-bisamidate intermediates) .
  • Kinetic isotope effects (KIE) : Compare rates with deuterated substrates to identify rate-determining steps .
  • NMR titration : ¹H–¹⁵N HMBC identifies ligand-substrate interactions in solution .

Q. How to address contradictions in reported biological activities across studies?

  • Meta-analysis : Compare assay conditions (e.g., pH, temperature) and strain variability .
  • Structural benchmarking : Cross-validate active analogs using crystallography to confirm substituent orientation .
  • Dose-response reevaluation : Perform IC₅₀/EC₅₀ studies under standardized protocols to eliminate batch variability .

Methodological Notes

  • Data Validation : Always cross-check crystallographic results with spectroscopic data (e.g., compare XRD bond lengths with DFT-optimized structures) .
  • Biological Replicates : Use ≥3 independent experiments with positive/negative controls to ensure reproducibility .
  • Synthetic Scale-Up : Pilot reactions in flow reactors improve yield consistency and reduce purification steps .

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